2-Methylpyridine-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWZSBDKFHHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-14-6 | |
| Record name | 2-methylpyridine-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 2 Methylpyridine 4 Sulfonyl Fluoride and Analogues
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
SuFEx chemistry, introduced as a next-generation click reaction, relies on the robust yet activatable nature of the S(VI)-F bond. researchgate.netmonash.edu This field has revolutionized the synthesis of molecules in diverse areas, from materials science to drug discovery. nih.govresearchgate.net Sulfonyl fluorides like 2-methylpyridine-4-sulfonyl fluoride are key players in SuFEx, offering a unique combination of stability under many conditions while exhibiting selective reactivity with specific nucleophiles. nih.govsigmaaldrich.com
Fundamental Principles and Reaction Kinetics of SuFEx
The foundational principle of SuFEx chemistry lies in the distinct properties of the sulfur(VI)-fluoride bond. This bond is thermodynamically stable and generally inert to hydrolysis and reduction. sigmaaldrich.comscholaris.ca However, its reactivity can be "unleashed" under specific conditions, allowing for the exchange of the fluoride atom with a variety of nucleophiles. nih.gov This controlled reactivity is a cornerstone of its "click chemistry" designation. chem-station.com
The high positive charge on the sulfur atom makes it susceptible to nucleophilic attack. nih.gov The reaction kinetics can vary significantly depending on the reactants and conditions. For instance, in protein-protein linkages, SuFEx follows a two-step mechanism involving initial noncovalent binding followed by the covalent bond formation, leading to a nonlinear rate dependence on protein concentration. nih.gov While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the general principles suggest that the reaction rate is influenced by factors such as the nucleophilicity of the attacking species, the presence of catalysts, and the solvent system. nih.govbohrium.com Density functional theory (DFT) calculations on related systems suggest that the activation enthalpies are relatively small, while entropy plays a significant role in the reaction dynamics. bohrium.com
Nucleophilic Addition and Substitution Reactions at the Sulfonyl Fluoride Center
The core of SuFEx reactivity involves nucleophilic attack at the electrophilic sulfur center of the sulfonyl fluoride group. nih.gov This leads to a substitution reaction where the fluoride ion is displaced. A wide range of nucleophiles can participate in these reactions, including silyl (B83357) ethers, amines, alcohols, and various carbon nucleophiles. researchgate.netccspublishing.org.cn
The mechanism of this substitution can vary. For fluoride exchange in sulfonyl fluorides, an addition-elimination mechanism is proposed, proceeding through a hypervalent sulfur intermediate. mdpi.comnih.gov In contrast, analogous reactions with sulfonyl chlorides tend to follow a concerted SN2-like pathway. nih.gov The stability of the S-F bond means that activation is often required to facilitate the nucleophilic substitution. chem-station.com This can be achieved through the use of catalysts or by employing highly reactive nucleophiles. nih.govchem-station.com
Base-Catalyzed and Lewis Acid-Catalyzed SuFEx Reactions
To overcome the inherent stability of the S(VI)-F bond, catalysis is often employed. Both Lewis bases and Lewis acids have proven effective in promoting SuFEx reactions.
Base-Catalyzed Reactions: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et₃N) can catalyze SuFEx reactions. nih.govacs.org Two primary mechanisms are proposed for base catalysis. In one pathway, the base activates the sulfonyl fluoride by direct nucleophilic attack on the sulfur atom, forming a more reactive intermediate. acs.orgnih.gov Alternatively, the base can activate a silyl ether coupling partner, generating a more potent nucleophile. acs.orgnih.gov The reactivity of base catalysts generally correlates with their pKₐH values. nih.gov Fluoride ions themselves can also act as catalysts, particularly in reactions involving silane (B1218182) coupling partners, driven by the formation of the highly stable Si-F bond. acs.org
Lewis Acid-Catalyzed Reactions: More recently, Lewis acids have emerged as effective catalysts for SuFEx reactions, offering a milder and often more biocompatible alternative to some base-catalyzed systems. claremont.edunih.gov Metal triflimides, such as calcium triflimide (Ca(NTf₂)₂), have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. acs.orgnih.govorganic-chemistry.org The Lewis acid is thought to coordinate to the fluoride or oxygen atoms of the sulfonyl fluoride group, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. claremont.edunih.gov The use of silylated amines in these reactions can be advantageous, as the silicon atom acts as a fluoride trap, preventing catalyst inhibition and driving the reaction forward. nih.govorganic-chemistry.org
| Catalyst Type | Example Catalyst | Proposed Role | Typical Nucleophiles |
|---|---|---|---|
| Lewis Base | DBU, Et₃N | Activates sulfonyl fluoride or silyl ether | Silyl ethers, Alcohols, Amines |
| Lewis Acid | Ca(NTf₂)₂ | Activates sulfonyl fluoride by coordination | Amines, Silylated amines |
| Fluoride Ion | Q⁺[FHF]⁻ | Activates silyl ether; bifluoride formation as driving force | Silyl ethers |
Mechanisms of S-N, S-O, and S-C Bond Formation via SuFEx
SuFEx chemistry provides a versatile platform for the formation of various sulfur-heteroatom and sulfur-carbon bonds.
S-N Bond Formation: The reaction of sulfonyl fluorides with primary or secondary amines yields sulfonamides. nih.gov This transformation can be facilitated by Lewis acids, which activate the sulfonyl fluoride for attack by the amine nucleophile. nih.govnih.gov The use of silylated amines in conjunction with a Lewis acid catalyst has proven to be a particularly effective method. nih.govorganic-chemistry.org
S-O Bond Formation: Sulfonate esters are formed through the reaction of sulfonyl fluorides with alcohols or phenols. nih.gov This reaction is often catalyzed by bases and frequently employs silyl ethers as the oxygen nucleophile source. acs.orgnih.gov The formation of a strong Si-F bond provides a thermodynamic driving force for the reaction. acs.orgnih.gov
S-C Bond Formation: The construction of S-C bonds via SuFEx is also possible, leading to the synthesis of sulfones. ccspublishing.org.cn This can be achieved by reacting sulfonyl fluorides with organometallic reagents, such as Grignard reagents. thieme-connect.com
Cross-Coupling Reactions Involving Pyridine (B92270) Sulfonyl Fluorides
Beyond their utility in SuFEx, pyridine sulfonyl fluorides have recently been recognized as competent electrophiles in transition metal-catalyzed cross-coupling reactions. This development has opened new avenues for the synthesis of biaryl compounds, which are important structures in pharmaceuticals and materials science. scholaris.cacdnsciencepub.com
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a powerful method for C-C bond formation. mdpi.com Traditionally, this reaction involves the coupling of an organoboron compound with an organic halide. However, recent studies have demonstrated that the C-S bond of pyridine sulfonyl fluorides can be activated for this transformation. scholaris.cacdnsciencepub.com
Specifically, compounds like pyridine-2-sulfonyl fluoride have been successfully coupled with various hetero(aryl) boronic acids and their pinacol (B44631) esters. cdnsciencepub.comnih.govresearchgate.net These reactions are typically catalyzed by palladium complexes, such as Pd(dppf)Cl₂, and can be performed under relatively mild conditions. cdnsciencepub.comnih.gov A notable feature of this transformation is that it can proceed without the addition of a base, which is often required in traditional Suzuki-Miyaura couplings. cdnsciencepub.comclaremont.edu The reaction scope includes a variety of boronic acids and esters, affording 2-arylpyridines in modest to good yields. cdnsciencepub.comresearchgate.net
The proposed catalytic cycle for this desulfonative cross-coupling likely involves the oxidative addition of the palladium(0) catalyst into the C-S bond of the pyridine sulfonyl fluoride, followed by transmetalation with the boronic acid and subsequent reductive elimination to furnish the 2-arylpyridine product and regenerate the active catalyst. mdpi.comresearchgate.net
| Parameter | Description |
|---|---|
| Electrophile | Pyridine Sulfonyl Fluoride (e.g., this compound) |
| Nucleophile | Hetero(aryl) boronic acids or pinacol boronic esters |
| Catalyst | Palladium complexes, e.g., Pd(dppf)Cl₂ |
| Key Feature | Activation and cleavage of the C-S bond |
| Products | 2-Arylpyridines |
Other Metal-Catalyzed Coupling Reactions in the General Sulfonyl Fluoride Context
While specific studies on this compound are limited, the broader class of aryl and heteroaryl sulfonyl fluorides has been shown to participate in a variety of metal-catalyzed cross-coupling reactions. These transformations typically involve the activation of the carbon-sulfur bond, showcasing the sulfonyl fluoride group as a viable leaving group under certain catalytic conditions.
Palladium-catalyzed reactions are prominent in this context. For instance, the Heck-Matsuda reaction has been successfully employed for the construction of γ-aryl allylsulfonyl fluorides from aryl diazonium salts and allylsulfonyl fluorides. nih.gov This reaction proceeds with high regio- and stereoselectivity, favoring the formation of the E-isomer.
The Negishi coupling, another powerful palladium-catalyzed C-C bond-forming reaction, has been utilized in the synthesis of bipyridines and other heterocyclic systems. While fluoro-substituted reagents are often considered inert in Negishi couplings, the reactivity of other pyridyl halides suggests the potential for activating the C-SO2F bond under appropriate conditions. uni.lu
Below is a table summarizing various metal-catalyzed coupling reactions involving sulfonyl fluorides and their analogues, demonstrating the breadth of their applicability in organic synthesis.
| Coupling Reaction | Catalyst/Ligand | Substrate 1 | Substrate 2 | Product Type | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | 2-Arylpyridines | nih.gov |
| Heck-Matsuda | Pd(OAc)₂ / PPh₃ | Aryl diazoniums | Allylsulfonyl fluorides | γ-Aryl allylsulfonyl fluorides | nih.gov |
| Negishi | PdCl₂(PPh₃)₂ | Pyridyl zinc halide | Halide heterocycles | Bipyridines | uni.lu |
Electrophilic and Radical Reactivity Profiles
The sulfonyl fluoride moiety imparts a distinct electrophilic character to the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the robust yet tunable reactivity of the SO₂F group. nih.gov While highly stable, the S-F bond can be activated under specific conditions to react with a variety of nucleophiles.
In addition to its electrophilic nature, the sulfonyl fluoride group can participate in radical reactions. Recent studies have demonstrated that sulfonyl fluorides can be converted into S(VI) radicals through processes such as photoredox catalysis. These sulfonyl radicals can then undergo addition reactions with unsaturated systems like alkenes and alkynes. For example, the radical-mediated vicinal addition of a fluorosulfonyl group and a trifluoromethyl group to aryl alkyl alkynes has been reported. nih.gov
The generation of sulfonyl radicals from allylsulfonyl fluorides via an addition-fragmentation process has also been explored. nih.gov This approach allows for the formation of C-SO₂ bonds through radical pathways. The table below illustrates the dual reactivity profile of sulfonyl fluorides.
| Reactivity Type | Reaction | Reagents/Conditions | Product | Ref. |
| Electrophilic | Nucleophilic Substitution (SuFEx) | Nucleophile (e.g., amine, alcohol) | Sulfonamide, Sulfonate Ester | nih.gov |
| Radical | Addition to Alkynes | bpyCu(CF₃)₃, (NH₄)₂S₂O₈, blue LED | Alkenylsulfonyl fluoride | nih.gov |
Derivatization Pathways and Functional Group Compatibility
The unique stability of the sulfonyl fluoride group allows for a wide range of derivatization reactions and demonstrates excellent functional group compatibility. The SO₂F moiety is resistant to many common reaction conditions, enabling modifications at other positions of the molecule without affecting the sulfonyl fluoride.
One of the notable derivatization pathways for analogous pyridinesulfonyl fluorides is their use in deoxyfluorination reactions. For instance, 2-pyridinesulfonyl fluoride (PyFluor) has been employed as a reagent for the conversion of alcohols to alkyl fluorides. sigmaaldrich.com This highlights the ability of the sulfonyl fluoride to act as a leaving group in the presence of a suitable nucleophile.
Furthermore, the sulfonyl fluoride group itself can be transformed into other functional groups. As mentioned in the context of SuFEx chemistry, reaction with nucleophiles provides access to sulfonamides, sulfonate esters, and other sulfur-containing compounds.
The compatibility of the sulfonyl fluoride group with various functional groups is a significant advantage in multistep synthesis. It has been shown to be tolerant of basic functionalities such as phthalimides, heterocycles, and even unprotected amines and anilines in the context of deoxyfluorination reactions using PyFluor. sigmaaldrich.com This tolerance allows for the late-stage functionalization of complex molecules.
The following table provides examples of the functional group compatibility of pyridinesulfonyl fluorides in different reaction types.
| Reaction Type | Reagent/Conditions | Tolerated Functional Groups | Ref. |
| Deoxyfluorination | PyFluor, DBU | Phthalimides, heterocycles, amines, anilines | sigmaaldrich.com |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Heteroatoms (S, O), cyano, methoxy (B1213986) groups | nih.gov |
| Radical Addition | bpyCu(CF₃)₃ | Various functional groups on the alkyne substrate | nih.gov |
Applications in Advanced Synthetic Transformations
Role as Building Blocks in Complex Molecule Synthesis
2-Methylpyridine-4-sulfonyl fluoride (B91410) serves as a valuable scaffold for the synthesis of intricate organic molecules, leveraging the distinct reactivity of its constituent parts. The pyridine (B92270) core allows for the construction of substituted heterocyclic systems, while the sulfonyl fluoride moiety is a key player in the formation of sulfonamides and sulfonates, and participates in click chemistry reactions.
Construction of Substituted Pyridine Architectures
The pyridine ring of 2-Methylpyridine-4-sulfonyl fluoride can be elaborated to create more complex substituted pyridine structures, which are prevalent motifs in pharmaceuticals and agrochemicals. While direct cross-coupling reactions involving the C-SO2F bond of pyridyl sulfonyl fluorides have been a subject of investigation, the activation of this bond for Suzuki-Miyaura cross-coupling has been demonstrated for the related compound, pyridine-2-sulfonyl fluoride (PyFluor). acs.orgnih.gov This suggests that under appropriate palladium catalysis, the C-S bond in this compound could potentially be activated to participate in cross-coupling reactions with various boronic acids and esters, leading to the synthesis of biaryl and heteroaryl pyridines. acs.orgnih.gov
The development of catalytic systems that can selectively activate the C–SO2F bond in the presence of other functionalities is an active area of research. mdpi.com Such methodologies would provide a powerful tool for the late-stage functionalization of complex molecules containing the this compound core. The ability to introduce a wide range of substituents onto the pyridine ring through well-established cross-coupling protocols would significantly enhance the molecular diversity accessible from this building block.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System (Hypothetical) | Potential Product |
| Phenylboronic acid | Pd(dppf)Cl2 / Base | 2-Methyl-4-phenylpyridine |
| Thiophene-2-boronic acid | Pd(OAc)2 / RuPhos | 2-Methyl-4-(thiophen-2-yl)pyridine |
| Alkynylstannane | Pd(PPh3)4 | 2-Methyl-4-alkynylpyridine |
This table is illustrative and based on known reactivity of similar pyridine sulfonyl fluorides.
Synthesis of Sulfonamides and Sulfonates
The sulfonyl fluoride group (-SO2F) is a stable and selectively reactive functional group for the synthesis of sulfonamides and sulfonates. theballlab.com Compared to the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing for their use in complex molecular settings with a wide range of functional groups. theballlab.com
The reaction of this compound with primary or secondary amines, in the presence of a suitable base or catalyst, yields the corresponding sulfonamides. rsc.org Recent advancements have shown that Lewis acids, such as calcium triflimide [Ca(NTf2)2], can effectively activate sulfonyl fluorides towards nucleophilic attack by amines, enabling the synthesis of a diverse array of sulfonamides under mild conditions. theballlab.com This method is applicable to a wide range of sterically and electronically varied sulfonyl fluorides and amines. theballlab.com
Similarly, the reaction with alcohols or phenols affords sulfonate esters. The robust nature of the sulfonyl fluoride group allows for these transformations to be performed with high chemoselectivity. Pyridine-based sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. eurjchem.comnih.gov
Table 2: Synthesis of Sulfonamides and Sulfonates from this compound
| Nucleophile | Product Class | Reaction Conditions (General) |
| Primary Amine (R-NH2) | N-Substituted 2-methylpyridine-4-sulfonamide | Base or Lewis acid catalyst |
| Secondary Amine (R2NH) | N,N-Disubstituted 2-methylpyridine-4-sulfonamide | Base or Lewis acid catalyst |
| Alcohol (R-OH) | 2-Methylpyridine-4-sulfonate ester | Base |
Utilization in Click Chemistry (Beyond SuFEx)
While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a primary example of click chemistry involving sulfonyl fluorides, the pyridine moiety within this compound opens avenues for other types of click reactions. Specifically, cycloaddition reactions can be employed to construct complex heterocyclic systems bearing the sulfonyl fluoride group.
A notable example is the photocatalytic [2+2] cycloaddition between pyridones and ethenesulfonyl fluoride, which leads to the formation of unique cyclobutane-fused pyridinyl sulfonyl fluorides. rsc.orgresearchgate.net These products, containing a rigid, quaternary ring system, can then be utilized in subsequent SuFEx reactions to generate sulfonates and sulfonamides. rsc.org This approach demonstrates how cycloaddition chemistry can be used to build complex scaffolds that incorporate the versatile sulfonyl fluoride handle for further derivatization via click chemistry. Although this example does not directly use this compound as a starting material, it illustrates the potential for the pyridine core to participate in cycloaddition reactions to generate novel sulfonyl fluoride-containing molecules.
Application in Material Science
The unique properties of the this compound moiety make it an attractive candidate for incorporation into advanced materials. The sulfonyl fluoride group can act as a reactive handle for polymerization or for grafting onto existing polymer backbones, while the pyridine unit can impart specific functionalities such as metal coordination, catalytic activity, or altered solubility.
Polymerization Strategies Utilizing Sulfonyl Fluoride Linkers
Sulfonyl fluorides are key components in SuFEx click chemistry, which has been successfully applied to the synthesis of polymers. The reaction between a bis(sulfonyl fluoride) and a bis(silyl ether) can be used to create polysulfonates. While specific examples utilizing a monomer based on this compound are not yet prevalent in the literature, the principle of SuFEx polymerization could be applied. A hypothetical difunctional monomer derived from this compound could be copolymerized with various bisphenols (as their silyl (B83357) ethers) to produce novel polysulfonates.
The incorporation of the 2-methylpyridine (B31789) unit into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and its ability to coordinate with metal ions. Pyridine-containing polymers are known to have a wide range of applications, including in catalysis, as ligands for metal complexes, and in the development of functional materials. acs.orgresearchgate.netfrontiersin.orgmdpi.com
Design of Novel Functional Materials
For instance, polymers containing pyridine moieties have been investigated for applications in proton exchange membranes for fuel cells, where the pyridine nitrogen can play a role in proton transport. upb.roresearchgate.net The introduction of sulfonic acid groups, which can be conceptually derived from sulfonyl fluorides, is a key feature of such materials. Therefore, polymers functionalized with this compound could be precursors to novel ion-conducting membranes.
Furthermore, the ability of pyridine to coordinate with transition metals could be exploited in the design of new catalytic materials. frontiersin.org By immobilizing a polymer containing the this compound moiety onto a solid support, a new heterogeneous catalyst could be developed. The specific properties of such a material would be tunable by varying the polymer backbone and the density of the pyridine functionalization.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
One-dimensional NMR provides fundamental information about the structure of 2-Methylpyridine-4-sulfonyl fluoride (B91410) by identifying the different types of protons, carbons, and the unique fluorine atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing sulfonyl fluoride group and the electron-donating methyl group. The protons on the pyridine ring would likely appear as multiplets due to spin-spin coupling with adjacent protons. uci.eduresearchgate.net The methyl group protons would appear as a singlet.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will have characteristic shifts, with the carbon atom directly attached to the electron-withdrawing sulfonyl fluoride group (C4) being significantly downfield. The methyl carbon will appear at a characteristic upfield chemical shift. hmdb.cachemicalbook.com
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial tool for characterization. wikipedia.org The spectrum is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of aryl sulfonyl fluorides. rsc.orgrsc.org Fluorine can also couple with nearby protons, which may result in splitting of the ¹⁹F signal or the corresponding ¹H signals. wikipedia.org
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | CH₃ | ~2.5 | Singlet (s) |
| H-3 | ~7.8-8.0 | Singlet-like or narrow doublet | |
| H-5 | ~7.9-8.1 | Doublet (d) | |
| H-6 | ~8.8-9.0 | Doublet (d) | |
| ¹³C | CH₃ | ~20-25 | - |
| C-2 | ~160-165 | - | |
| C-3 | ~122-127 | - | |
| C-4 | ~145-150 (JC-F coupling) | - | |
| C-5, C-6 | ~125-130, ~150-155 | - | |
| ¹⁹F | SO₂F | +40 to +70 (vs. CFCl₃) | Singlet or Multiplet |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and establishing the complete bonding network of the molecule. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., H-5 and H-6), confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the ¹H signal of H-3, H-5, H-6, and the methyl protons to their corresponding ¹³C signals. scribd.com
In situ (in the reaction mixture) NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time. By acquiring NMR spectra at regular intervals, one can track the consumption of reactants and the formation of products. For the synthesis of this compound, for instance, from the corresponding sulfonyl chloride, ¹⁹F NMR would be particularly effective. The disappearance of the starting material and the appearance of a new signal in the characteristic chemical shift region for sulfonyl fluorides would indicate the progress of the fluorination reaction, allowing for optimization of reaction conditions and determination of reaction kinetics. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₆H₆FNO₂S), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). uni.lu
The molecular ion peak ([M]⁺) would be observed in the mass spectrum. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragments helps to confirm the structure.
| Ion/Fragment | Formula | Predicted m/z (mass-to-charge ratio) | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | [C₆H₇FNO₂S]⁺ | 176.0176 | Protonated Molecular Ion |
| [M]⁺ | [C₆H₆FNO₂S]⁺ | 175.0098 | Molecular Ion |
| [M-F]⁺ | [C₆H₆NO₂S]⁺ | 156.0119 | Loss of fluorine radical |
| [M-SO₂]⁺ | [C₆H₆FN]⁺ | 111.0484 | Loss of sulfur dioxide |
| [M-SO₂F]⁺ | [C₆H₆N]⁺ | 92.0499 | Loss of sulfonyl fluoride radical |
Predicted m/z values for adducts and fragments are based on calculations for the most abundant isotopes. uni.lu
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for the sulfonyl group and the substituted pyridine ring. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds. nist.gov Other significant bands would include the S-F bond stretch, C=N and C=C stretching vibrations of the aromatic ring, and C-H stretching and bending modes for the methyl group and the pyridine ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. ias.ac.in Symmetric vibrations often produce strong signals in Raman spectra. The symmetric S=O stretch and the breathing modes of the pyridine ring are expected to be particularly Raman-active. scilit.comnih.gov Comparing IR and Raman spectra can help in making more definitive vibrational assignments.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3000–3100 | Medium | Medium |
| C-H Stretch (Methyl) | 2850–3000 | Medium | Medium |
| C=C, C=N Stretch (Ring) | 1400–1600 | Medium-Strong | Strong |
| S=O Asymmetric Stretch | 1380–1420 | Strong | Weak |
| S=O Symmetric Stretch | 1180–1220 | Strong | Strong |
| S-F Stretch | 750–850 | Strong | Medium |
X-ray Crystallography for Solid-State Structure Determination (General Sulfonyl Fluoride Context)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound is not publicly available, the technique would provide invaluable data if a suitable single crystal could be grown.
The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would confirm the geometry around the sulfur atom, which is expected to be tetrahedral. Furthermore, it would reveal the planarity of the pyridine ring and the orientation of the sulfonyl fluoride and methyl groups relative to the ring. X-ray crystallography also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-stacking that dictate the solid-state properties of the compound. researchgate.netresearchgate.net This technique has been fundamental in understanding the structure of numerous biological molecules and materials. wikipedia.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to model the electronic structure of molecules. These calculations can determine a wide range of molecular properties, including geometries, energies, and electronic distribution, which are crucial for understanding and predicting chemical behavior.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecular systems. aps.org DFT is based on the principle that the total energy of a system is a functional of its electron density. aps.org This approach allows for a good balance between accuracy and computational cost, making it suitable for a wide range of chemical applications.
One of the primary applications of DFT is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov For 2-Methylpyridine-4-sulfonyl fluoride (B91410), DFT calculations using specific combinations of functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311G+(d,p)) can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov These optimized geometries represent the most stable conformation of the molecule and serve as the foundation for calculating other properties.
Beyond geometry, DFT provides a detailed picture of the molecule's electronic structure, including the distribution of electron density and the molecular orbital energies. nih.gov This information is vital for understanding the molecule's polarity, stability, and reactive sites.
Table 1: Calculated Molecular Properties of 2-Methylpyridine-4-sulfonyl fluoride This table presents predicted data for the compound.
| Property | Value | Source |
| Molecular Formula | C6H6FNO2S | uni.lu |
| Monoisotopic Mass | 175.01033 Da | uni.lu |
| Predicted XlogP | 0.9 | uni.lu |
| InChIKey | SLJWZSBDKFHHMI-UHFFFAOYSA-N | uni.lu |
Quantum chemical calculations are instrumental in predicting the chemical reactivity of sulfonyl fluorides. rsc.org The sulfonyl fluoride group is known to act as a latent electrophile, reacting with various nucleophilic amino acid residues such as tyrosine, lysine, histidine, and serine. nih.govenamine.net Computational models can quantify this reactivity.
The electronic properties of the pyridine (B92270) ring, influenced by the methyl group and the nitrogen atom, can be computationally modeled to predict their effect on the electrophilicity of the sulfur atom in this compound. rsc.org Studies on various aryl sulfonyl fluorides have shown that their reactivity can be predictably modulated by adjusting the electronic properties of the aromatic system. rsc.org Computational methods can also be used to explore and compare different potential reaction pathways, identifying the most energetically favorable routes for reactions such as covalent modification of proteins or hydrolysis. rsc.orgmdpi.com Techniques like Fukui analysis can be employed to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, as the lowest-energy empty orbital, relates to the molecule's capacity to be an electrophile or electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more willing to participate in chemical reactions. researchgate.net For an electrophile like this compound, the energy of the LUMO is particularly important; a lower LUMO energy suggests a stronger ability to accept electrons from a nucleophile. nih.gov Computational analysis allows for the calculation of these orbital energies and the visualization of their spatial distribution, providing insights into how the molecule will interact with other reagents. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for Aryl Sulfonyl Fluorides This table provides example data to illustrate the concept of HOMO-LUMO analysis as applied to related compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Phenylsulfonyl fluoride | -7.5 | -0.8 | 6.7 | Moderate |
| 4-Nitrophenylsulfonyl fluoride | -8.2 | -1.5 | 6.7 | High |
| 4-Methoxyphenylsulfonyl fluoride | -7.1 | -0.5 | 6.6 | Low |
| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Predicted) |
Molecular Dynamics Simulations (General Sulfonyl Fluoride Context)
While quantum mechanics calculations are excellent for studying the static electronic properties of single molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes in a simulated environment that mimics biological conditions.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. researchgate.net For the reaction between this compound and a biological nucleophile, computational methods can be used to map the entire potential energy surface of the reaction.
This involves identifying the structures of the reactants, transition states, intermediates, and products. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. By calculating the energy of the transition state, chemists can determine the activation energy barrier for the reaction, which is a key factor controlling the reaction rate. These models can also reveal subtle electronic and structural changes that occur during the reaction, such as bond breaking and bond formation, providing a complete picture of the reaction mechanism at a level of detail that is often inaccessible through experimental methods alone. researchgate.net
QSAR Studies (Quantitative Structure-Activity Relationships) for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. For a class of compounds like sulfonyl fluorides, QSAR models can be developed to predict their reactivity towards a specific nucleophile.
To build a QSAR model, a set of sulfonyl fluorides with known reactivities is first required. Then, a variety of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Quantum chemical parameters, such as the LUMO energy or the partial charge on the sulfur atom, are often used as powerful electronic descriptors. nih.gov Statistical methods are then employed to create a mathematical equation that correlates these descriptors with the observed reactivity. A validated QSAR model can be a highly valuable tool for the virtual screening of large compound libraries and for the rational design of new sulfonyl fluoride derivatives with tailored reactivity profiles, balancing potency against potential hydrolytic instability. rsc.org
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A major ongoing challenge is the development of synthetic protocols for 2-Methylpyridine-4-sulfonyl fluoride (B91410) that are not only efficient in terms of yield but also adhere to the principles of green chemistry, minimizing waste and environmental impact.
Traditional methods for synthesizing sulfonyl fluorides often rely on harsh reagents and generate significant waste. The future lies in adopting more sustainable practices.
Electrochemical Synthesis: Electrosynthesis has emerged as a powerful green tool, utilizing electrons as traceless reagents to avoid stoichiometric oxidants. Recent advancements have demonstrated the electrochemical oxidative coupling of thiols and potassium fluoride (KF) to produce sulfonyl fluorides. This approach is mild, environmentally benign, and uses inexpensive and safe starting materials. For a precursor to 2-Methylpyridine-4-sulfonyl fluoride, such as 2-methyl-4-mercaptopyridine, an electrochemical approach could offer a direct and sustainable route. The reaction typically proceeds in a biphasic system using simple graphite (B72142) and stainless steel electrodes. This method's applicability to heteroaryl thiols makes it a promising avenue for future investigation into the synthesis of pyridine-based sulfonyl fluorides.
| Starting Material Type | Reagents | Key Advantages |
| Thiols or Disulfides | Potassium Fluoride (KF), Electricity | Avoids stoichiometric oxidants, uses a safe and cheap fluoride source, broad substrate scope. nih.gov |
| Sulfonyl Hydrazides | Et3N·3HF, Electricity | Good yields, utilizes a redox catalyst. |
Mechanochemical Synthesis: Mechanochemistry, or chemistry performed by grinding solids together, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. This technique can lead to shorter reaction times, reduced waste, and simplified purification. A sustainable, mechanochemical procedure for synthesizing sulfur(VI) fluorides from stable S(VI) 2-methylimidazoles using potassium bifluoride (KHF₂) has been developed. This solvent-free method, conducted in a mixer mill, demonstrates significant ecological advantages and could be adapted for the synthesis of this compound from a suitable solid-state precursor.
Improving the efficiency of synthetic routes to this compound hinges on the development of novel catalysts that can enhance both the yield and the regioselectivity of the fluorosulfonylation step.
Organocatalysis and Main-Group Catalysis: Recent studies have explored organocatalysis for SuFEx reactions, employing bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or hindered guanidines to activate the sulfonyl fluoride group. While this applies to the reactions of the title compound, the development of organocatalysts for its synthesis is a nascent field. Similarly, organobismuth(III) complexes have shown catalytic activity in converting (hetero)aryl boronic acids into sulfonyl fluorides, offering a metal-catalyzed approach that avoids precious metals. researchgate.net Exploring these avenues could lead to milder and more selective synthetic methods.
| Catalyst Type | Precursor Example | Key Features |
| Palladium/Nickel | Aryl/Heteroaryl Halides or Boronic Acids | Enables cross-coupling strategies; selectivity is a key challenge. ccspublishing.org.cn |
| Copper | Aryl Diazonium Salts | Utilizes readily available starting materials. ccspublishing.org.cn |
| Organobismuth(III) | (Hetero)aryl Boronic Acids | Avoids precious metals; operates via organometallic steps. researchgate.net |
Exploration of Novel Reactivity Patterns beyond SuFEx
While SuFEx click chemistry is the hallmark application of sulfonyl fluorides, their reactivity is not limited to this transformation. A significant area for future research is the exploration of novel reaction pathways for this compound that expand its synthetic utility. The unique electronic properties conferred by the 2-methylpyridine (B31789) moiety could lead to unprecedented reactivity. For instance, the sulfonyl fluoride group can participate in transition-metal-catalyzed cross-coupling reactions, acting as an electrophile. Furthermore, α,β-unsaturated sulfonyl fluorides are known to undergo cycloaddition reactions, suggesting that derivatization of the pyridine (B92270) ring could open up pathways to complex fused heterocyclic systems.
Integration into Automated Synthesis Platforms
The translation of synthetic chemistry from the bench to industrial-scale production or high-throughput screening requires robust and automatable methods. Flow chemistry is a key enabling technology in this regard.
Developing a continuous flow synthesis for this compound would offer significant advantages in terms of safety, scalability, and process control. nih.govnih.gov For instance, the electrochemical synthesis of sulfonyl fluorides has been successfully adapted to a flow chemistry setup, allowing for efficient and safe production without the need to isolate potentially volatile or unstable intermediates. researchgate.net Given that methods for the flow synthesis of 2-methylpyridines have also been reported, an integrated, end-to-end automated platform could be envisioned. nih.govnih.gov This would involve the continuous formation of the 2-methylpyridine core, followed by a downstream flow module for the fluorosulfonylation step. Such a platform would be invaluable for producing libraries of related compounds for screening purposes.
Expanding Applications in Niche Areas of Organic Synthesis and Material Science
Beyond its role as a synthetic connector, this compound and its derivatives have potential applications in specialized areas of chemistry.
Material Science: The sulfonyl fluoride moiety is a versatile handle for polymer synthesis and modification. ccspublishing.org.cn Polysulfates and polysulfonates, formed via SuFEx polymerization, are a class of polymers with unique properties. Incorporating the 2-methylpyridine unit into such polymers could introduce new functionalities, such as altered solubility, thermal stability, or metal-coordinating properties. Furthermore, sulfonyl fluoride-containing monomers can be used to create functional surfaces and polymer brushes, where the pyridine group could be used for subsequent specific binding or catalytic applications. rsc.org Research has shown that polymer films can be highly enriched with sulfonyl fluoride groups at the surface, a property that could be exploited for creating specialized coatings. pdx.edu
Chemical Biology: Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology. rsc.orgnih.gov They can act as covalent probes to modify specific amino acid residues (such as serine, threonine, lysine, and tyrosine) in proteins, enabling target identification and validation. rsc.orgnih.gov The 2-methylpyridine group in this compound could serve as a recognition element, directing the sulfonyl fluoride warhead to the binding sites of specific proteins. This opens up possibilities for designing highly selective chemical probes and covalent inhibitors for various enzymes and receptors, expanding the toolkit for chemical biologists. bohrium.comjenabioscience.comclaremont.edu
Q & A
Q. Critical Parameters :
- Temperature control during sulfonation to avoid side reactions.
- Anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Fire Safety : In case of fire, use CO₂ or dry chemical powder extinguishers. Avoid water jets, as combustion releases toxic fumes (e.g., SOₓ, HF) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from bases and nucleophiles to prevent unintended reactions .
Note : Toxicological data (e.g., LD50) are incomplete; treat all exposures as potentially hazardous .
Advanced: How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl fluoride group (-SO₂F) is highly electrophilic due to the electron-withdrawing nature of both the sulfonyl and fluoride groups. This enhances its reactivity in:
- Covalent Inhibition : Forms stable bonds with serine/threonine residues in enzymes (e.g., proteases) .
- Nucleophilic Aromatic Substitution : Fluoride acts as a leaving group, enabling functionalization at the pyridine 4-position.
Q. Comparison to Other Sulfonyl Halides :
- Stability : More hydrolytically stable than sulfonyl chlorides but less than sulfonamides.
- Reactivity : Faster kinetics than sulfonyl bromides in aqueous media due to fluoride’s electronegativity .
Experimental Tip : Monitor reactions via ¹⁹F NMR to track fluoride displacement .
Advanced: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Contradiction Note : Purity claims (e.g., 99% by HPLC) may vary depending on synthesis batch; always validate with multiple methods .
Basic: How should researchers manage stability and storage of this compound?
Methodological Answer:
- Stability : Hydrolyzes slowly in humid air; store under anhydrous conditions (argon atmosphere) at 2–8°C .
- Degradation Testing : Monitor via ¹⁹F NMR for disappearance of the -SO₂F signal. Shelf life is typically 6–12 months if stored properly .
- Incompatibilities : Avoid exposure to amines, thiols, or strong bases, which accelerate decomposition .
Advanced: What are the applications of this compound in chemical biology?
Methodological Answer:
- Activity-Based Protein Profiling (ABPP) : Acts as a covalent probe to label active sites in enzymes (e.g., kinases, esterases) .
- Drug Discovery : Used to design irreversible inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 main protease) .
- Polymer Chemistry : Incorporates into monomers for sulfonated polymers with ion-exchange properties .
Case Study : In a 2021 study, derivatives showed IC₅₀ values <100 nM against trypsin-like proteases, validated by X-ray crystallography .
Advanced: How do solvent systems influence the reactivity of this compound?
Methodological Answer:
Q. Optimization Workflow :
Screen solvents for reaction rate using ¹⁹F NMR.
Adjust dielectric constant (ε) to balance reactivity and stability .
Basic: What are the first-aid measures for accidental exposure to this compound?
Methodological Answer:
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist .
- Ingestion : Do NOT induce vomiting; administer activated charcoal if advised by a poison center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
